(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione

Pharmaceutical Analysis Chromatographic Separation Impurity Profiling

The compound is a defined stereoisomer of a decahydropyrazino[1,2-a]indole-1,4-dione, officially designated as Perindopril EP Impurity K and USP Perindopril Related Compound K. It has the molecular formula C₁₂H₁₈N₂O₂ and a monoisotopic mass of 222.1368 Da.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13425394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1C(=O)N2C3CCCCC3CC2C(=O)N1
InChIInChI=1S/C12H18N2O2/c1-7-12(16)14-9-5-3-2-4-8(9)6-10(14)11(15)13-7/h7-10H,2-6H2,1H3,(H,13,15)/t7-,8-,9-,10-/m0/s1
InChIKeyQXMYCOKJRGFDPI-XKNYDFJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione (Perindopril EP Impurity K) – Reference Standard for Pharmaceutical Impurity Analysis


The compound is a defined stereoisomer of a decahydropyrazino[1,2-a]indole-1,4-dione, officially designated as Perindopril EP Impurity K and USP Perindopril Related Compound K . It has the molecular formula C₁₂H₁₈N₂O₂ and a monoisotopic mass of 222.1368 Da . As a process-related impurity of the ACE inhibitor perindopril, it is supplied as a pharmacopoeial reference standard (USP, EP) and is typically stored at 2–8 °C .

Why a Generic Impurity Standard Cannot Substitute (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione in Perindopril Quality Control


Impurity reference standards are not interchangeable because each designated impurity possesses a unique chromatographic fingerprint and pharmacopoeial identity. The European and US Pharmacopoeias assign specific relative retention times and system‑suitability criteria to each perindopril impurity, requiring the exact compound for unambiguous peak identification and quantification [1]. Substituting a different impurity—or an unassigned analog—introduces misidentification risk, inaccurate quantitation, and non‑compliance with compendial acceptance criteria, which can directly impact batch release and regulatory submissions.

Quantitative Differentiation of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione from Closely Related Perindopril Impurities


Relative Retention Time (RRT) Differentiates Impurity K from Co‑occurring Perindopril Impurities

In the Indian Pharmacopoeia liquid chromatographic method for Perindopril Erbumine, Impurity K exhibits a relative retention time (RRT) of 0.72 (reference: perindopril RRT 1.0). This is distinct from the RRTs of co‑eluting impurities: Impurity B RRT 0.68, Impurity E RRT 1.2, Impurity F RRT 1.6, and Impurity H RRT 1.8 [1].

Pharmaceutical Analysis Chromatographic Separation Impurity Profiling

System Suitability Criterion: Baseline Resolution Between Impurity K and Impurity B

The pharmacopoeial method requires a peak‑to‑valley ratio ≥ 3.0 between Impurity B and Impurity K in the reference solution as a system suitability criterion [1]. This ensures baseline separation of the two closely eluting impurities, directly demonstrating the critical resolution needed between Impurity K and its nearest neighbor.

System Suitability Method Validation Quality Control

Molecular Weight Distinction from Perindopril API and Other Process Impurities

Impurity K has a molecular weight of 222.28 g·mol⁻¹ (C₁₂H₁₈N₂O₂), substantially lower than the perindopril API (368.48 g·mol⁻¹) and other common process impurities such as Impurity B (340.41 g·mol⁻¹) [1]. This large mass difference (Δ146.2 g·mol⁻¹ vs API; Δ118.1 g·mol⁻¹ vs Impurity B) can affect ionization efficiency in LC‑MS and extraction recovery, making a dedicated reference standard important for accurate mass‑based quantitation.

Mass Spectrometry Impurity Identification Quantitative Analysis

High Purity Specification for Quantitative Reference Standard Use

Commercial suppliers specify a purity of ≥ 99 % (HPLC) for Impurity K . This level meets the typical acceptance criterion for a pharmacopoeial reference standard and is essential for its use as a calibrant in quantitative assays, where even small impurities can introduce bias.

Reference Standard Purity Method Validation

Regulatory Identity: Designated EP Impurity K and USP Related Compound K

The compound is formally designated as Perindopril EP Impurity K and USP Perindopril Related Compound K [1]. Both the European Pharmacopoeia and the United States Pharmacopeia list this impurity with defined relative retention times, acceptance criteria, and system suitability requirements, making the authentic reference standard indispensable for regulatory filings.

Pharmacopoeial Compliance Regulatory Requirement Reference Standard

Key Application Scenarios for (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione in Pharmaceutical Quality Control


Method Development and Validation for Perindopril Impurity Profiling

During HPLC method development, the authentic Impurity K reference standard is used to establish its characteristic RRT of 0.72 and to verify resolution from Impurity B (peak‑to‑valley ratio ≥ 3.0) as required by compendial monographs [1]. This ensures the method can selectively identify and quantify Impurity K in perindopril drug substance and finished products.

System Suitability Testing in QC Release Laboratories

In routine quality control, a reference solution containing Impurity K (together with Impurities B, E, F, H) is injected to confirm that the chromatographic system meets the mandated peak‑to‑valley ratio ≥ 3.0 between Impurity B and Impurity K [1]. Only after this criterion is met can sample analysis proceed, safeguarding the reliability of batch release decisions.

Regulatory Submission Support (ANDA/DMF) – Quantitative Impurity Determination

For Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), the certified Impurity K reference standard (purity ≥ 99 %) is employed to generate calibration curves and determine Impurity K levels in perindopril drug substance . Its regulatory identity as EP Impurity K / USP Related Compound K ensures that reported values are accepted by health authorities .

Stability Studies of Perindopril Formulations – Degradation Product Monitoring

During forced degradation and long‑term stability studies, the specific Impurity K standard is used to identify and quantify this potential degradation product. Its distinct RRT (0.72) and molecular weight (222.28 g·mol⁻¹) allow unambiguous detection even in complex formulation matrices, supporting shelf‑life determination and packaging recommendations [1].

Quote Request

Request a Quote for (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.